N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Description
N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a benzyl group
Properties
IUPAC Name |
N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-22(13-15-7-4-3-5-8-15)18(25)12-20-19(26)24-10-6-9-17(24)16-11-21-23(2)14-16/h3-5,7-8,11,14,17H,6,9-10,12-13H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHAZDLNKDELPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN2C(=O)NCC(=O)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, methylamine, and various carboxylic acid derivatives. The key steps in the synthesis may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Ring: This step may involve the reaction of hydrazine derivatives with diketones or other suitable substrates.
Attachment of the Benzyl Group: This can be done through nucleophilic substitution reactions where benzyl halides react with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzylethanolamine: Similar in structure but lacks the pyrazole and pyrrolidine rings.
N-Benzylmethylamine: Contains the benzyl and methylamine groups but lacks the additional rings.
Uniqueness
N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine ring, a pyrazole ring, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
